Des-N-ethyl 3,5-dimethylacetildenafil is a synthetic compound related to the class of phosphodiesterase type 5 inhibitors, which are primarily used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound's molecular formula is with a molecular weight of approximately 466.58 g/mol. Its structure features multiple functional groups, including a piperazine moiety and an ethoxyphenyl group, which contribute to its pharmacological activity.
Des-N-ethyl 3,5-dimethylacetildenafil can be synthesized through various chemical reactions involving starting materials such as dimethylacetildenafil and other organic reagents. The compound is not typically found in natural sources but is produced in laboratory settings for research purposes.
This compound falls under the category of synthetic organic compounds and is classified as a pharmaceutical intermediate due to its potential applications in medicinal chemistry.
The synthesis of Des-N-ethyl 3,5-dimethylacetildenafil involves several key steps:
Technical details reveal that methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the purity and structure of the synthesized compound .
Des-N-ethyl 3,5-dimethylacetildenafil has a complex molecular structure characterized by:
C(CC)C=1C2=C(C(=O)N=C(N2)C3=C(OCC)C=CC(C(CN4C[C@@H](C)N[C@@H](C)C4)=O)=C3)N(C)N1
InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33)/t15-,16+
The chemical reactions involved in the synthesis of Des-N-ethyl 3,5-dimethylacetildenafil can be summarized as follows:
These reactions are monitored using techniques such as thin-layer chromatography (TLC) to ensure completion before purification steps .
Des-N-ethyl 3,5-dimethylacetildenafil acts primarily as a phosphodiesterase type 5 inhibitor. Its mechanism involves:
Data from pharmacological studies suggest that similar compounds exhibit significant efficacy in enhancing erectile function by promoting smooth muscle relaxation .
Relevant analyses often include spectroscopic methods to confirm structural integrity and purity .
Des-N-ethyl 3,5-dimethylacetildenafil has potential applications in:
The compound's role in enhancing blood flow makes it a subject of interest for further studies aimed at optimizing therapeutic agents within this class .
Des-N-ethyl 3,5-dimethylacetildenafil has the molecular formula C₂₅H₃₄N₆O₃ and a molecular weight of 466.58 g/mol [1] [6]. This places it within the class of pyrazolopyrimidinone derivatives, analogous to other phosphodiesterase type 5 (PDE5) inhibitors like sildenafil and acetildenafil. The elemental composition comprises 64.36% carbon, 7.35% hydrogen, 18.01% nitrogen, and 10.29% oxygen [2] [6], consistent with the core structure of PDE5-targeting compounds. The molecular weight and formula are critical for analytical detection, particularly in mass spectrometry-based screening of adulterated products [5] [6].
Table 1: Molecular Properties of Des-N-ethyl 3,5-Dimethylacetildenafil
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₄N₆O₃ |
Molecular Weight (g/mol) | 466.58 |
Carbon Content | 64.36% |
Hydrogen Content | 7.35% |
Nitrogen Content | 18.01% |
Oxygen Content | 10.29% |
The compound exhibits absolute stereochemistry with two defined chiral centers at the piperazine ring junctions [1] [6] [8]. The stereodescriptors C@HNC@HC4 in its SMILES notation confirm the spatial arrangement of substituents around these centers [1]. The specified configuration is critical for PDE5 binding affinity, as the chiral environment of the catalytic pocket selectively interacts with one enantiomer over the other [8]. Unlike achiral PDE5 inhibitors (e.g., sildenafil), Des-N-ethyl 3,5-dimethylacetildenafil’s activity is highly dependent on its stereochemical purity. The presence of two stereocenters generates four possible stereoisomers, though pharmacological data suggest only the (3R,5S) or (3S,5R) configurations align with PDE5’s binding geometry [8].
CCCC1=NN(C)C2=C1NC(=NC2=O)C3=CC(=CC=C3OCC)C(=O)CN4C[C@H](C)N[C@H](C)C4
[1] [6]This encoding details the connectivity, stereochemistry (@
symbols), and functional groups: NN(C)C2=C1NC(=NC2=O)
) C3=CC(=CC=C3OCC)
) N4C[C@H](C)N[C@H](C)C4
) N-acetyl linker (C(=O)CN4
)
InChI:InChI=1S/C25H34N6O3/c1-5-8-19-22-23(30(5)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33)/t15-,16+
[1] [6]The InChI string specifies:
/t15-,16+
) indicating relative configuration Des-N-ethyl 3,5-dimethylacetildenafil shares a tripartite structure common to PDE5 inhibitors: a heterocyclic core, a linker group, and a piperazine moiety [5] [8]. Key structural distinctions from approved drugs include:
Core Modifications:
Unlike sildenafil’s pyrazolopyrimidinone or tadalafil’s β-carboline, Des-N-ethyl 3,5-dimethylacetildenafil retains acetildenafil’s pyrazolopyrimidinone but substitutes the N-ethyl group with methyl groups at C3 and C5 of the piperazine ring [4] [5]. This reduces polarity and increases steric bulk, potentially altering binding kinetics.
Piperazine Alterations:
The 3,5-dimethylpiperazine group replaces the N-ethylpiperazine in acetildenafil or N-methylpiperazine in sildenafil [4] [5] [9]. The methyl groups induce conformational restraint, potentially enhancing selectivity for PDE5 over PDE6 (retinal isoform) [8].
Linker Group:
The acetamide linker (−C(=O)CH₂−
) is conserved from acetildenafil but contrasts with sildenafil’s sulfonamide (−SO₂−
) or vardenafil’s imidazotriazine [5] [9]. This carbonyl group forms hydrogen bonds with PDE5’s glutamine-817 residue, a key interaction for inhibitory activity [8].
Table 2: Structural Comparison with Approved PDE5 Inhibitors
Feature | Des-N-ethyl 3,5-Dimethylacetildenafil | Sildenafil | Acetildenafil |
---|---|---|---|
Core Structure | Pyrazolopyrimidinone | Pyrazolopyrimidinone | Pyrazolopyrimidinone |
Linker Group | Acetamide (−C(O)CH₂− ) | Sulfonamide (−SO₂− ) | Acetamide (−C(O)CH₂− ) |
Piperazine Substitution | 3,5-Dimethyl | N-Methyl | N-Ethyl |
Chirality | Chiral (2 centers) | Achiral | Achiral |
Molecular Weight (g/mol) | 466.58 | 474.58 | 466.59 |
Binding Implications:
The dimethylpiperazine’s chiral centers may improve PDE5 binding affinity by optimizing hydrophobic contacts with Val-782 and Phe-786 in the catalytic pocket [8]. However, the N-desethylation removes a potential metabolic site, potentially extending half-life compared to acetildenafil [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1